molecular formula C27H27ClO4 B12468003 4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

Cat. No.: B12468003
M. Wt: 451.0 g/mol
InChI Key: JPDIUEGOWRTCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a chlorophenyl group, and a methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylphenyl N-(4-chlorophenyl)carbamate
  • 4-Cyclohexylphenyl N-(4-methoxyphenyl)carbamate
  • 4-Cyclohexylphenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H27ClO4

Molecular Weight

451.0 g/mol

IUPAC Name

(4-cyclohexylphenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C27H27ClO4/c1-30-26-17-22(11-16-25(26)31-18-19-7-12-23(28)13-8-19)27(29)32-24-14-9-21(10-15-24)20-5-3-2-4-6-20/h7-17,20H,2-6,18H2,1H3

InChI Key

JPDIUEGOWRTCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.